molecular formula C6H9NdO6 B1582837 Neodymium triacetate CAS No. 6192-13-8

Neodymium triacetate

Cat. No.: B1582837
CAS No.: 6192-13-8
M. Wt: 321.37 g/mol
InChI Key: KETUDCKOKOGBJB-UHFFFAOYSA-K
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Description

Neodymium triacetate is an inorganic salt composed of a neodymium atom trication and three acetate groups as anions, where neodymium exhibits the +3 oxidation state. It has a chemical formula of Nd(CH₃COO)₃ and commonly occurs as a light purple powder. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodymium triacetate can be synthesized through the neutralization reaction of neodymium oxide, neodymium hydroxide, or neodymium carbonate with acetic acid. The reactions are as follows:

  • (6CH₃COOH + Nd₂O₃ \rightarrow 2Nd(CH₃COO)₃ + 3H₂O)
  • (3CH₃COOH + Nd(OH)₃ \rightarrow Nd(CH₃COO)₃ + 3H₂O)
  • (6CH₃COOH + Nd₂(CO₃)₃ \rightarrow 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂↑)

Industrial Production Methods: Industrial production of this compound typically involves the dissolution of neodymium oxide in glacial acetic acid, followed by alkalinization to a pH value of 4 with sodium hydroxide. The solution is then slowly evaporated to obtain the crystalline hydrate .

Chemical Reactions Analysis

Types of Reactions: Neodymium triacetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form neodymium oxide.

    Reduction: It can be reduced to neodymium metal under specific conditions.

    Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Hydrogen gas or other reducing agents.

    Substitution: Various ligands such as phosphates, nitrates, or sulfates.

Major Products:

    Oxidation: Neodymium oxide.

    Reduction: Neodymium metal.

    Substitution: Neodymium salts with different anions.

Scientific Research Applications

Neodymium triacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of neodymium triacetate involves its ability to coordinate with various ligands and form stable complexes. The neodymium ion (Nd³⁺) can interact with oxygen atoms in the acetate groups, leading to the formation of coordination compounds. These interactions are crucial for its applications in catalysis and material science .

Comparison with Similar Compounds

  • Cerium triacetate
  • Praseodymium triacetate
  • Samarium triacetate
  • Europium triacetate

Comparison: Neodymium triacetate is unique due to its specific electronic configuration and magnetic properties, which make it particularly useful in the production of high-performance magnets. Compared to other lanthanide acetates, this compound exhibits distinct optical and catalytic properties, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

neodymium(3+);triacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETUDCKOKOGBJB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Nd+3]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

Nd(CH3COO)3, C6H9NdO6
Record name neodymium acetate
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DSSTOX Substance ID

DTXSID10890616
Record name Neodymium triacetate
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Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Hydrate: Light purple crystals; [Strem Chemicals MSDS]
Record name Neodymium(III) acetate
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CAS No.

6192-13-8
Record name Acetic acid, neodymium(3+) salt (3:1)
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Record name Neodymium triacetate
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Record name Neodymium(3+) acetate
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Record name NEODYMIUM TRIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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